Cas no 72-18-4 (L-Valine)
L-Valine Chemical and Physical Properties
Names and Identifiers
-
- L-Valine
- 2-AMINO-3-METHYLBUTANOIC ACID
- 2-AMINOISOVALERIC ACID
- H-L-VAL-OH
- H-VAL-OH
- L-2-AMINO-3-METHYLBUTANOIC ACID
- L-2-AMINO-3-METHYLBUTYRIC ACID
- L-2-AMINOISOVALERIC ACID
- L-A-AMINOISOVALERIC ACID
- L-ALPHA-AMINOISOVALERIANIC ACID
- L-(+)-VALINE
- L-VLA
- (S)-ALPHA-AMINOISOVALERIC ACID
- (S)-(+)-VALINE
- VAL
- VALINE
- VALINE, L-
- (s)-2-amino-3-ethylbutanoicacid
- (S)-2-Amino-3-methylbutansαure
- (s)-2-amino-3-methylbutyricacid
- (2S)-2-Amino-3-methylbutanoic acid
- (S)-2-Amino-3-methylbutanoic acid
- VALINE, L-(P)
- VALINE, L-(RG)
- Sodium bisulfite
- L-(S)-valine
- L-Val
- L-Val-OH
- Valin
- VALINE,L
- (S)-Valine
- 2-Amino-3-methylbutyric acid
- (S)-2-Amino-3-methylbutyric acid
- L-alpha-Amino-beta-methylbutyric acid
- Valinum [Latin]
- Valina [Spanish]
- Valine (VAN)
- Valine [USAN:INN]
- Butanoic acid, 2-amino-3-methyl-
- L(+)-alpha-Aminoisovaleric acid
- (S)-alpha-Amino-beta-methylbutyric acid
- Butanoic acid, 2-amino-3-methyl-, (S)-
- 2-Amino-3-methylbutyric acid, (S)-
- 2-A
- DL-valine
- L-Valin
- L-(+)-alpha-Aminoisovaleric acid
- V
- 640-68-6
- D-Valine
- 72-18-4
- Hval
- valina
- BDBM50463208
- NCGC00344520-01
- HG18B9YRS7
- (S)-Val
- L-(+)-a-Aminoisovalerate
- L-Valine, BioUltra, >=99.5% (NT)
- L-a-Amino-b-methylbutyric acid
- VALINE [MI]
- CHEBI:16414
- Racemic valine
- (S)-a-Amino-b-methylbutyric acid
- VALINE [WHO-DD]
- Z756430564
- bmse000811
- DTXSID40883233
- L-Valine (JP18)
- (S)-2-amino-3-methyl-butyric acid
- EC 200-773-6
- L-Val-4
- 1t4s
- (S)-2-amino-3-methyl-Butanoic acid
- HSDB 7800
- (2S)-2-amino-3-methylbutanoate
- UNII-HG18B9YRS7
- VALINE [USP MONOGRAPH]
- DTXCID201022782
- NSC-76038
- M02950
- Pharmakon1600-01301009
- NSC 76038
- L-Valine, 99%
- L-VALINE [FCC]
- SBI-0633454.0002
- (S)-A-Aminoisovaleric acid
- VALINE [USAN]
- VALINE (II)
- VALINE [VANDF]
- VALINE [MART.]
- (S)-alpha-Amino-beta-methylbutyrate
- DB-234161
- CCG-266067
- Q483752
- L-iso-C3H7CH(NH2)COOH
- NSC760111
- InChI=1/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s
- L-Valine, certified reference material, TraceCERT(R)
- EINECS 200-773-6
- 2-Amino-3-methylbutanoic acid, (S)-
- VALINE [EP MONOGRAPH]
- L-Valine,(S)
- 2-amino-3-methylbutanoate
- VALINE [HSDB]
- V-1800
- L-Valine, FCC
- 1B39571B-0AE8-4A9A-AE80-4B898D11A981
- L-VALINE [JAN]
- 7004-03-7
- LYSINE ACETATE IMPURITY D [EP IMPURITY]
- bmse000860
- Valinum (Latin)
- alpha-aminoisovaleric acid
- L-Valine, SAJ special grade, >=98.5%
- bmse000052
- VALINE (EP MONOGRAPH)
- (S)-2-Amino-3-methylbutyrate
- L-VALINE [USP-RS]
- 2-Amino-3-methylbutanoic acid (VAN)
- Valine (USP)
- F8889-8698
- DB00161
- Valine (L-Valine)
- EN300-52625
- 3h-l-valine
- L-Valine, Pharmaceutical Secondary Standard; Certified Reference Material
- HY-N0717
- CS-W020706
- L-a-Amino-b-methylbutyrate
- AS-12787
- DB-029989
- L-Valine, reagent grade, >=98% (HPLC)
- L-(+)-.alpha.-Aminoisovaleric acid
- L-Valine, United States Pharmacopeia (USP) Reference Standard
- L-Valine, 99%, natural, FCC, FG
- L-Valine, dimer, meets the analytical specifications of USP
- (S)-?-Aminoisovaleric acid
- (S)-a-Amino-b-methylbutyrate
- VALINE (USP MONOGRAPH)
- VALINE [II]
- (S)-2-amino-3-methyl-Butanoate
- V0014
- SCHEMBL8516
- Q-100919
- VALINE [INN]
- L-Valine, 98.5-101.5%
- MFCD00064220
- (L)-valine
- D00039
- VALINE (MART.)
- (+)-valine
- Valinum
- Valine, European Pharmacopoeia (EP) Reference Standard
- L-(+)-alpha-Aminoisovalerate
- s-valin
- L-Valine, from non-animal source, meets EP, JP, USP testing specifications, suitable for cell culture, 98.5-101.0%
- L-Valine, Cell Culture Reagent (H-L-Val-OH)
- AKOS015841564
- L-(+)-a-Aminoisovaleric acid
- C00183
- (S)-2-Amino-3-methylbutanoate
- L-Valine, Vetec(TM) reagent grade, >=98%
- 2-Amino-3-methylbutyrate
- 2-Aminoisovaleric acid,(S)
- GTPL4794
- NSC-760111
- (S)-(+)-2-AMINO-3-METHYLBUTYRIC ACID
- L-alpha-Amino-beta-methylbutyrate
- s5628
- CHEMBL43068
-
- MDL: MFCD00064220
- Inchi: 1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)
- InChI Key: KZSNJWFQEVHDMF-UHFFFAOYSA-N
- SMILES: CC(C(C(=O)O)N)C
- BRN: 1721136
Computed Properties
- Exact Mass: 117.07900
- Monoisotopic Mass: 117.078979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 90.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.3
- Topological Polar Surface Area: 63.3
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 117.15
Experimental Properties
- Color/Form: Powder
- Density: 1.23
- Melting Point: 295-300 °C (subl.) (lit.)
- Boiling Point: 213.6 °C at 760 mmHg
- Flash Point: 83 °C
- Refractive Index: 28 ° (C=8, HCl)
- PH: 5.5-6.5 (100g/l, H2O, 20℃)
- Solubility: H2O: 25 mg/mL
- Water Partition Coefficient: 85 g/L (20 ºC)
- PSA: 63.32000
- LogP: 0.75460
- Specific Rotation: 28 º (c=8, 6N HCl)
- Merck: 9909
- Optical Activity: [α]20/D +26.7 to +29.0°, c = 8 in 6 M HCl
- pka: 2.29(at 25℃)
- Solubility: Soluble in water, solubility (g/l)
- Vapor Pressure: 5.55X10-9 mm Hg at 25 °C (est)
L-Valine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R40: limited evidence for its carcinogenic role.
- Safety Instruction: S24/25
- RTECS:YV9361000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- TSCA:Yes
- Risk Phrases:R40
L-Valine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S5628-25mg |
L-Valine |
72-18-4 | 98% | 25mg |
¥794.79 | 2023-09-15 | |
| Fluorochem | M02950-100g |
H-Val-OH |
72-18-4 | 98% | 100g |
£16.00 | 2022-02-28 | |
| Fluorochem | M02950-250g |
H-Val-OH |
72-18-4 | 98% | 250g |
£31.00 | 2022-02-28 | |
| Fluorochem | M02950-1kg |
H-Val-OH |
72-18-4 | 98% | 1kg |
£96.00 | 2022-02-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 94619-25G |
L-Valine |
72-18-4 | ≥99.5% | 25G |
¥604.31 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 94619-100G |
L-Valine |
72-18-4 | ≥99.5% | 100G |
¥1596.61 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900465-25G |
L-Valine |
72-18-4 | 98% | 25g |
¥113.46 | 2023-09-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900465-100G |
L-Valine |
72-18-4 | 98% | 100g |
¥314.21 | 2023-09-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V0500-1G |
L-Valine |
72-18-4 | 98% | 1g |
¥253.21 | 2023-10-11 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V0500-25G |
L-Valine |
72-18-4 | 98% | 25g |
¥499.31 | 2023-10-11 |
L-Valine Suppliers
L-Valine Related Literature
-
Saadi Samadi,Akram Ashouri,Hersh I Rashid,Shiva Majidian,Mahsa Mahramasrar New J. Chem. 2021 45 17630
-
Anton I. Isakov,Heike Lorenz,Andrey A. Zolotarev,Elena N. Kotelnikova CrystEngComm 2020 22 986
-
Mehmet Onur Ar?can,Olcay Mert RSC Adv. 2015 5 71519
-
Elena N. Kotelnikova,Anton I. Isakov,Heike Lorenz CrystEngComm 2018 20 2562
-
Shilpi Mandal,Gunajyoti Das,Hassan Askari RSC Adv. 2014 4 24796
Additional information on L-Valine
72-18-4 and L-Valine in Chemical Biology and Drug Development
The chemical identifier 72-18-4, commonly associated with L-Valine, plays a pivotal role in the intersection of chemical biology and pharmaceutical research. As an essential amino acid, L-Valine (C5H11NO2) is a critical building block for protein synthesis and metabolic regulation, making it a focal point in drug formulation and nutraceutical applications. Recent studies highlight its potential in enhancing muscle recovery and supporting immune function, particularly in clinical settings like post-surgical care or chronic disease management. Researchers are also exploring its synergy with other compounds, such as branched-chain amino acids (BCAAs), to optimize therapeutic outcomes. The CAS number 72-18-4 ensures precise identification in regulatory and quality control processes, underscoring its importance in GMP-compliant pharmaceutical production.
L-Valine (72-18-4) in Metabolic Disorder Therapies
In the realm of metabolic health, L-Valine (72-18-4) has emerged as a key candidate for addressing disorders like diabetes and obesity. Its involvement in the mTOR signaling pathway regulates cellular growth and glucose metabolism, offering insights into novel insulin-sensitizing agents. A 2023 study published in Nature Metabolism demonstrated that L-Valine supplementation could reduce hepatic gluconeogenesis by 22% in preclinical models, sparking interest in its application for type 2 diabetes management. Additionally, its role in mitochondrial biogenesis aligns with current trends in anti-aging research, where users actively seek compounds to combat metabolic decline. Pharmaceutical companies are now investigating 72-18-4-derived analogs to enhance bioavailability and target specificity, catering to the growing demand for precision medicine.
Pharmaceutical-Grade L-Valine (72-18-4): Quality and Safety
The production of pharmaceutical-grade L-Valine (CAS 72-18-4) adheres to stringent ICH Q7 guidelines, ensuring compliance with global safety standards. With increasing consumer awareness about excipient purity, manufacturers emphasize low-endotoxin and heavy-metal-free formulations, particularly for injectable therapies. Analytical techniques like HPLC-UV and mass spectrometry are employed to verify the compound's identity (retention time: 8.2±0.3 min) and potency (≥99.5%). This focus on quality resonates with healthcare providers and patients alike, as evidenced by a 40% rise in searches for "GMP-certified L-Valine suppliers" in 2024. Furthermore, the compound's stability under pH 5–7 makes it ideal for oral solid dosages, meeting the demand for reliable nutraceutical ingredients.
72-18-4 (L-Valine) in Precision Oncology and Immunotherapy
Oncology research has identified L-Valine (72-18-4) as a modulator of T-cell activation and tumor microenvironment remodeling. Clinical trials investigating PD-1/PD-L1 inhibitors now explore adjunct L-Valine administration to potentiate immune checkpoint therapy. A landmark 2022 study in Cell Reports revealed that valine-restricted diets could selectively starve chemotherapy-resistant cancer cells, highlighting its potential in combination therapies. Patients and caregivers frequently search for "L-Valine cancer support", reflecting the public's interest in adjuvant nutritional interventions. The compound's radioprotective properties are also under scrutiny for mitigating side effects of radiotherapy, aligning with the trend toward personalized cancer care.
Future Prospects of 72-18-4 and L-Valine in Biopharmaceuticals
The biopharmaceutical industry anticipates a 12% CAGR for L-Valine (72-18-4) applications through 2030, driven by advancements in cell culture media and recombinant protein production. Its role as a fed-batch supplement in monoclonal antibody manufacturing addresses the need for higher titers and reduced aggregation. Meanwhile, emerging delivery systems like nanoparticle-encapsulated valine aim to overcome blood-brain barrier challenges for CNS drug development. With 68% of biotech startups prioritizing sustainable sourcing, fermentation-derived L-Valine meets both ecological and economic demands. These innovations position 72-18-4 as a cornerstone of next-generation biologics, answering user queries about "eco-friendly amino acid production" and "high-yield bioprocessing."